Lipophilicity Advantage of 1,3,4- vs. 1,2,4-Oxadiazole Isomers
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs drawn from the AstraZeneca compound collection, Boström et al. (2012) reported that 1,3,4-oxadiazole isomers exhibit an order of magnitude (~1 log unit) lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts in virtually all cases examined [1]. This represents a substantial reduction in lipophilicity that directly impacts membrane permeability, off-target promiscuity, and metabolic clearance [1]. The target compound, bearing a 1,3,4-oxadiazole ring, is therefore predicted to possess significantly lower log D compared to its closest 1,2,4-oxadiazole regioisomers such as 1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine (CAS 1251227-74-3) or 2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 1435804-87-7) [1].
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | Predicted log D approximately 1 log unit lower than 1,2,4-oxadiazole matched pair (class-level generalization from >100 matched pairs) [1] |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomeric matched pairs (e.g., CAS 1251227-74-3, CAS 1435804-87-7) [1] |
| Quantified Difference | ~1 log unit (order of magnitude) lower log D for 1,3,4-oxadiazole isomers vs. 1,2,4-oxadiazole isomers [1] |
| Conditions | Matched pair analysis of AstraZeneca corporate collection; lipophilicity determined by shake-flask log D at pH 7.4 [1] |
Why This Matters
Lower lipophilicity is strongly correlated with reduced off-target binding, lower metabolic turnover, and improved developability – a critical selection criterion when procuring oxadiazole scaffolds for drug discovery programs.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248 View Source
